molecular formula C11H9NO B6255353 1-methylisoquinoline-6-carbaldehyde CAS No. 1416713-19-3

1-methylisoquinoline-6-carbaldehyde

Cat. No.: B6255353
CAS No.: 1416713-19-3
M. Wt: 171.19 g/mol
InChI Key: PTTMFEAVOCMRCB-UHFFFAOYSA-N
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Description

1-Methylisoquinoline-6-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H9NO It is a derivative of isoquinoline, characterized by the presence of a methyl group at the 1-position and an aldehyde group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form isoquinoline derivatives . Another method involves the Pictet-Spengler reaction, where beta-arylethylamine and carbonyl compounds undergo cyclization and condensation in the presence of hydrogen chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methylisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)

    Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)

    Substitution: Nitric acid (HNO), sulfuric acid (HSO), halogens (Cl, Br)

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

1-Methylisoquinoline-6-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a precursor for pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-methylisoquinoline-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of biological activity .

Comparison with Similar Compounds

1-Methylisoquinoline-6-carbaldehyde can be compared with other isoquinoline derivatives, such as:

Uniqueness: this compound’s unique combination of functional groups (methyl and aldehyde) at specific positions on the isoquinoline ring imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-methylisoquinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-11-3-2-9(7-13)6-10(11)4-5-12-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTMFEAVOCMRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-19-3
Record name 1-methylisoquinoline-6-carbaldehyde
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